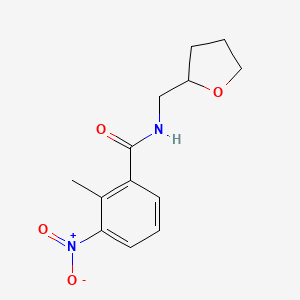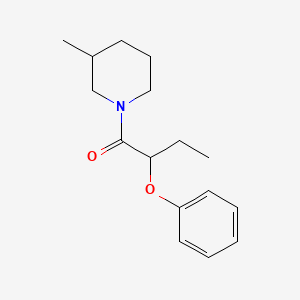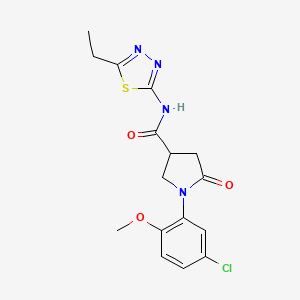![molecular formula C21H22N6O3 B11027743 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11027743.png)
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-b]pyrazine core and a benzimidazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[3,4-b]pyrazine core and the subsequent attachment of the benzimidazole moiety. Common reagents used in these reactions include various acids, bases, and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid: Shares a similar pyrrolo[3,4-b] core but differs in the attached functional groups.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Similar core structure but different substituents, leading to different biological activities.
Uniqueness
The uniqueness of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N6O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide |
InChI |
InChI=1S/C21H22N6O3/c1-26-15-7-3-2-6-14(15)25-16(26)8-4-10-22-17(28)9-5-13-27-20(29)18-19(21(27)30)24-12-11-23-18/h2-3,6-7,11-12H,4-5,8-10,13H2,1H3,(H,22,28) |
InChI Key |
ASYCHKVXVLYQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)CCCN3C(=O)C4=NC=CN=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-4,4,6-trimethyl-2-oxo-1-[(4-phenoxyphenyl)imino]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11027662.png)
![Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11027664.png)

![3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11027669.png)
![2-(2-hydroxyethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11027677.png)
![Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B11027679.png)
![1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11027690.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11027698.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B11027709.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11027716.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11027725.png)
![(5Z)-5-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027729.png)

